molecular formula C12H14O2 B14513170 1-Phenyl-3-propoxyprop-2-EN-1-one CAS No. 62834-52-0

1-Phenyl-3-propoxyprop-2-EN-1-one

Cat. No.: B14513170
CAS No.: 62834-52-0
M. Wt: 190.24 g/mol
InChI Key: RBPMZZYVHBYXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-propoxyprop-2-EN-1-one is an α,β-unsaturated ketone (enone) characterized by a phenyl group at position 1 and a propoxy (-OCH₂CH₂CH₃) substituent at position 3 of the propenone backbone.

Properties

CAS No.

62834-52-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-phenyl-3-propoxyprop-2-en-1-one

InChI

InChI=1S/C12H14O2/c1-2-9-14-10-8-12(13)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3

InChI Key

RBPMZZYVHBYXOE-UHFFFAOYSA-N

Canonical SMILES

CCCOC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-propoxyprop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and propoxyacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-propoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Phenyl-3-propoxyprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-propoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects

  • Thienyl (C₁₃H₁₀OS) : The sulfur atom in the thiophene ring introduces mild electron-withdrawing effects, enhancing the electrophilicity of the α,β-unsaturated ketone. This may increase reactivity in nucleophilic additions .
  • Pyridinyl (C₁₃H₁₁NO): The nitrogen atom in the pyridine ring exerts strong electron-withdrawing effects, significantly boosting the enone’s electrophilicity and making it a potent Michael acceptor .

Solubility and Stability

  • Compounds with polar substituents (e.g., hydroxyl in , fluorine in ) exhibit higher solubility in polar solvents like ethanol or DMSO.
  • The pyrenyl derivative (C₂₄H₁₆O) is highly hydrophobic due to its polycyclic structure, favoring organic solvents.

Research Findings

  • Crystallographic Data: The pyrenyl derivative (C₂₄H₁₆O) crystallizes in a monoclinic system with a planar enone configuration, as confirmed by X-ray diffraction .
  • Synthetic Routes: Claisen-Schmidt condensations are commonly employed for enone synthesis, as seen in the preparation of 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.